molecular formula C13H14O3 B14644061 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one CAS No. 55848-89-0

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14644061
CAS No.: 55848-89-0
M. Wt: 218.25 g/mol
InChI Key: UNBTWZJRDJZBFJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenylethyl group and a hydroxyl group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction is carried out under mild conditions, leading to the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyran derivative.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one.

    Reduction: Formation of 4-hydroxy-6-(2-phenylethyl)tetrahydro-2H-pyran-2-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenylethyl moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the hydroxyl group at the 4th position and the phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

55848-89-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-hydroxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H14O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,9,12,14H,6-8H2

InChI Key

UNBTWZJRDJZBFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C=C1O)CCC2=CC=CC=C2

Origin of Product

United States

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